An In-Depth Technical Guide to the Synthesis of 4-Methylcyclohexen-1-ylboronic Acid
An In-Depth Technical Guide to the Synthesis of 4-Methylcyclohexen-1-ylboronic Acid
Abstract
This technical guide provides a comprehensive and scientifically-grounded overview of a robust synthetic pathway to 4-Methylcyclohexen-1-ylboronic acid, a valuable building block in modern organic synthesis and drug discovery. The proposed four-step sequence is designed for clarity, reproducibility, and is supported by authoritative references from peer-reviewed literature and patents. Each step is detailed with mechanistic insights, procedural considerations, and the rationale behind the chosen methodologies. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of the synthesis and handling of this important chemical intermediate.
Introduction and Strategic Overview
4-Methylcyclohexen-1-ylboronic acid is a cyclic alkenylboronic acid. Such structures are pivotal in synthetic chemistry, primarily serving as versatile coupling partners in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.[1] The inherent reactivity and stereochemistry of the cyclohexenyl scaffold, combined with the synthetic utility of the boronic acid moiety, make this compound a desirable intermediate for accessing complex molecular architectures in pharmaceuticals and materials science.
The synthesis of boronic acids, particularly those on an alkenyl framework, requires a strategic approach to ensure stability and selectivity. Direct hydroboration of the corresponding alkyne is a theoretical possibility but is often impractical due to the challenges in preparing the requisite cyclic alkyne. A more reliable and modular approach, which will be detailed herein, involves the late-stage introduction of the boron moiety onto a pre-functionalized cyclohexene ring.
Our strategy is a four-step sequence beginning with the commercially available and inexpensive 4-methylcyclohexanol:
-
Oxidation: Conversion of 4-methylcyclohexanol to the corresponding ketone, 4-methylcyclohexanone.
-
Triflation: Formation of the vinyl triflate from the ketone, creating an excellent leaving group on the desired sp²-hybridized carbon.
-
Miyaura Borylation: Palladium-catalyzed cross-coupling of the vinyl triflate with bis(pinacolato)diboron to install the boron functionality as a stable pinacol ester.
-
Deprotection: Hydrolysis of the pinacol ester to yield the final target, 4-Methylcyclohexen-1-ylboronic acid.
This pathway is advantageous as it builds upon well-established, high-yielding transformations and utilizes a stable, easily purified boronate ester intermediate, mitigating the potential instability of the final boronic acid during synthesis.
Figure 1: Overall synthetic workflow.
Detailed Synthetic Protocols and Mechanistic Discussion
Step 1: Oxidation of 4-Methylcyclohexanol to 4-Methylcyclohexanone
Causality of Method Selection: The initial step requires the efficient and clean oxidation of a secondary alcohol to a ketone. While classic chromium-based reagents (e.g., PCC, PDC) are effective, they generate hazardous heavy metal waste. A superior, modern alternative is the use of a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant. This method is highly selective for primary and secondary alcohols, proceeds under mild conditions, and is more environmentally benign. A recently patented procedure utilizes this approach with oxygen as the terminal oxidant, offering high yields.[2]
Experimental Protocol: Adapted from CN114671746.[2]
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To a suitable autoclave reactor, add 4-methylcyclohexanol (11.4 g, 100 mmol, 1.0 equiv).
-
Add perfluorodecalin (200 mL) as the solvent.
-
Add the catalyst TEMPO (0.16 g, 1.0 mmol, 0.01 equiv), an aqueous hydrochloric acid solution (1 mL of 20 wt%), and sodium nitrate (0.07 g, 1.0 mmol, 0.01 equiv).
-
Seal the autoclave and pressurize with oxygen to 1 MPa, ensuring continuous feeding to maintain pressure.
-
Stir the reaction mixture vigorously at 45 °C for 30 minutes.
-
Upon completion, vent the reactor and transfer the mixture to a separatory funnel.
-
Wash the reaction mixture with water. Separate the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the perfluorodecalin.
-
The crude product is 4-methylcyclohexanone, which can be used in the next step, often without further purification.
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 4-Methylcyclohexanol | [2] |
| Key Reagents | TEMPO, O₂, HCl, NaNO₂ | [2] |
| Solvent | Perfluorodecalin | [2] |
| Temperature | 45 °C | [2] |
| Reported Yield | 98.1% |[2] |
Step 2: Synthesis of 4-Methylcyclohex-1-en-1-yl Triflate
Causality of Method Selection: To prepare for the Miyaura borylation, the ketone must be converted into a suitable substrate with a leaving group at the enolizable position. Vinyl triflates are ideal for this purpose as they are highly reactive in palladium-catalyzed cross-coupling reactions.[1] The synthesis involves the formation of a kinetically-controlled enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA), followed by "trapping" the enolate with a triflating agent such as N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).
Experimental Protocol: Based on established procedures for cyclohexanone triflation.
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In an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of diisopropylamine (1.2 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C.
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Slowly add n-butyllithium (1.15 equiv) to the solution and stir for 30 minutes at -78 °C to generate LDA.
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Add a solution of 4-methylcyclohexanone (1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
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In a separate flask, dissolve N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equiv) in anhydrous THF.
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Add the solution of the triflating agent to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-methylcyclohex-1-en-1-yl triflate.
Step 3: Miyaura Borylation of 4-Methylcyclohex-1-en-1-yl Triflate
Causality of Method Selection: The Miyaura borylation is a powerful and general method for forming C-B bonds.[3] It couples vinyl halides or triflates with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][4] The resulting pinacol boronate ester is generally stable to air and moisture, and can be easily purified by chromatography, making it an ideal intermediate.[5]
Experimental Protocol: Adapted from standard Miyaura borylation conditions for vinyl triflates.[6]
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To an oven-dried Schlenk flask, add 4-methylcyclohex-1-en-1-yl triflate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
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Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), (0.03 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane or DMSO as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and salts, washing the pad with additional ethyl acetate.
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Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford 4-methylcyclohex-1-en-1-ylboronic acid pinacol ester.
Figure 2: Simplified catalytic cycle for Miyaura Borylation.
Step 4: Deprotection to 4-Methylcyclohexen-1-ylboronic Acid
Causality of Method Selection: While pinacol esters are stable, their deprotection to the free boronic acid can be challenging. Simple hydrolysis often requires harsh conditions. A milder and more reliable two-step procedure involves transesterification with diethanolamine (DEA), followed by a simple acidic workup.[7][8] This method avoids strong oxidants or bases that could degrade the alkenylboronic acid product.
Experimental Protocol: Adapted from Santos et al. for the deprotection of alkylpinacolyl boronate esters.[8]
-
Dissolve the 4-methylcyclohex-1-en-1-ylboronic acid pinacol ester (1.0 equiv) in diethyl ether.
-
Add diethanolamine (1.2 equiv) to the solution and stir at room temperature. The diethanolamine-boronate adduct will typically precipitate as a white solid. Stir for 2-4 hours to ensure complete reaction.
-
Collect the solid precipitate by vacuum filtration and wash it with cold diethyl ether.
-
Suspend the collected solid in a biphasic mixture of hexane and aqueous HCl (e.g., 1 M).
-
Stir the mixture vigorously for 30-60 minutes. The boronic acid will be extracted into the organic layer.
-
Separate the organic layer, and extract the aqueous layer with additional portions of hexane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield 4-Methylcyclohexen-1-ylboronic acid.
Quantitative Data (General):
| Parameter | Value | Reference |
|---|---|---|
| Deprotection Method | DEA Transesterification / Hydrolysis | [7][8] |
| Key Reagents | Diethanolamine, HCl (aq) | [7][8] |
| Solvents | Diethyl Ether, Hexane | [7][8] |
| Temperature | Room Temperature | [7][8] |
| Reported Yields | Moderate to Excellent |[8] |
Characterization and Quality Control
The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are essential for structural elucidation. For the final product, the disappearance of the pinacol methyl protons (singlet at ~1.3 ppm) and the appearance of the B(OH)₂ protons (a broad singlet) are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.
-
Infrared (IR) Spectroscopy: To monitor the functional group transformations, such as the appearance of the C=O stretch in Step 1 and its disappearance in Step 2, and the appearance of the broad O-H stretch of the boronic acid in the final product.
Safety and Handling
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Reagents: Handle strong acids (H₂SO₄), strong bases (n-BuLi, LDA), and pyrophoric reagents with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: Reactions involving organolithium reagents and the Miyaura borylation must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching by moisture and oxygen.
-
Boronic Acids: While generally stable, some boronic acids can undergo dehydration to form boroxines upon standing. It is often recommended to store them in a cool, dry place and use them relatively fresh or after confirming their purity.
Conclusion
The presented four-step synthesis provides a reliable and well-documented pathway to 4-Methylcyclohexen-1-ylboronic acid from a simple, inexpensive starting material. By leveraging a modern oxidation technique, a classic triflation/Miyaura borylation sequence, and a mild deprotection protocol, this guide offers researchers a practical and scalable method for accessing this valuable synthetic building block. The emphasis on stable intermediates and high-yielding, well-understood reactions ensures a high degree of success for scientists in the fields of organic synthesis and medicinal chemistry.
References
-
Bartleby. (n.d.). The Synthesis Of An Alkene 4-Methylcyclohexanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
-
Sun, J., & Santos, W. L. (2011). A method for the deprotection of alkylpinacolyl boronate esters. The Journal of organic chemistry, 76(9), 3571–3575. [Link]
- Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(21), 8591–8599.
-
ResearchGate. (n.d.). Chemoselective borylation of chloroaryl triflate and one-pot borylation/Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
Sun, J., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571-3575. Available from: [Link]
-
Semantic Scholar. (n.d.). A method for the deprotection of alkylpinacolyl boronate esters. Retrieved from [Link]
-
EduBirdie. (2022). Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol. Retrieved from [Link]
-
Fordham University. (n.d.). DEHYDRATION OF 4-METHYLCYCLOHEXANOL. Retrieved from [Link]
-
Reddit. (2020). Boronic acid pinacol ester deprotection. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]
-
MARM-ACS. (2007). Preparation of 4-Methylcyclohexene by dehydration of 4-Methylcyclohexanol. Retrieved from [Link]
-
Studylib. (n.d.). 4-Methylcyclohexene Synthesis: Lab Procedure & Analysis. Retrieved from [Link]
-
YouTube. (2020). Synthesis of 4-Methylcyclohexene. Retrieved from [Link]
-
Scribd. (n.d.). 4-Methylcyclohexene Synthesis Lab. Retrieved from [Link]
-
Bartleby.com. (n.d.). Synthesis Of 4-Methylcyclohexene Lab Report. Retrieved from [Link]
Sources
- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 2. 4-Methylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. A method for the deprotection of alkylpinacolyl boronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
